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Compound of Interest

Compound Name: 2-Cyanobenzamide

Cat. No.: B092452 Get Quote

o-Cyanobenzamide (2-cyanobenzamide) is a deceptively simple aromatic molecule that holds

a position of strategic importance in modern organic synthesis and medicinal chemistry. Its

structure, featuring a benzene ring substituted with ortho-positioned cyano (-C≡N) and

carboxamide (-CONH₂) groups, provides two distinct and chemically versatile reactive centers.

This bifunctionality makes it an invaluable building block for the construction of complex

heterocyclic scaffolds, particularly those prevalent in contemporary pharmacophores.

Understanding the nuanced interplay of its physical properties and chemical reactivity is

paramount for any researcher aiming to leverage its synthetic potential, from small-scale

discovery to process development. This guide synthesizes critical data with field-proven

insights to provide a comprehensive technical overview of this pivotal chemical intermediate.

Section 1: Molecular and Core Physical Properties
The physical properties of o-cyanobenzamide are a direct consequence of its molecular

structure. The presence of two polar, hydrogen-bonding functional groups in close proximity

governs its solid-state behavior and solubility profile. The melting point is notably high for a

molecule of its size, reflecting strong intermolecular forces, including hydrogen bonding

between the amide groups of adjacent molecules in the crystal lattice.

Table 1: Physical and Molecular Data for o-Cyanobenzamide
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Property Value Source(s)

IUPAC Name 2-Cyanobenzamide [1]

Synonyms
o-Cyanobenzamide,

Phthalamic nitrile
[1][2]

CAS Number 17174-98-0 [1]

Molecular Formula C₈H₆N₂O [1]

Molecular Weight 146.15 g/mol [1]

Appearance
White to off-white crystalline

solid

| Melting Point | 172-174 °C |[2][3] |

Expert Insight: The ortho arrangement of the amide and nitrile groups allows for potential

intramolecular interactions that can influence its conformation in solution, impacting reactivity.

Its limited solubility in nonpolar solvents but moderate solubility in polar aprotic solvents like

DMSO and DMF is a critical consideration for reaction setup.

Section 2: Spectroscopic Characterization Profile
Accurate identification of o-cyanobenzamide is crucial. The following spectroscopic signatures

provide a definitive fingerprint for the compound. The data presented are typical values; minor

variations can occur based on solvent and instrument conditions.

Table 2: Key Spectroscopic Data for o-Cyanobenzamide
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Technique Signature Interpretation

IR (Infrared)
~3400 & 3200 cm⁻¹ (two
bands)

N-H stretching of primary
amide

~2230 cm⁻¹ (strong, sharp) C≡N (nitrile) stretching[4]

~1670 cm⁻¹ (strong)
C=O (Amide I band)

stretching[5]

¹H NMR ~7.5-8.0 ppm (multiplet, 4H) Aromatic protons (Ar-H)

>7.5 ppm (broad singlet, 2H) Amide protons (-CONH₂)

¹³C NMR ~168 ppm
C=O (amide carbonyl carbon)

[6]

~125-140 ppm Aromatic carbons

~117 ppm C≡N (nitrile carbon)[6]

~110 ppm
Quaternary aromatic carbon

attached to CN

Mass Spec (EI) m/z = 146 Molecular Ion [M]⁺

m/z = 129 [M-NH₃]⁺ fragment

| | m/z = 102 | [M-CONH₂]⁺ fragment |

Causality Behind the Data: In the ¹H NMR spectrum, the aromatic protons are deshielded into

the 7.5-8.0 ppm region due to the electron-withdrawing effects of both the cyano and amide

substituents. The amide protons often appear as a broad signal due to quadrupole broadening

and exchange, and their chemical shift is highly dependent on solvent and concentration. In the

IR spectrum, the sharp, strong peak for the nitrile stretch around 2230 cm⁻¹ is a highly

diagnostic feature of this functional group.[4]

Section 3: Chemical Properties and Synthetic
Reactivity
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The synthetic utility of o-cyanobenzamide stems from the distinct reactivity of its two functional

groups. The carbonyl carbon of the amide and the carbon of the nitrile are both electrophilic

sites, albeit with different reactivities, making sequential and selective transformations possible.

Hydrolysis: Stepwise Conversion to Phthalic Acid
Derivatives
Under aqueous acidic or basic conditions, both the amide and nitrile groups can be hydrolyzed.

The reaction typically proceeds stepwise, allowing for the isolation of intermediates. Mild

conditions may favor the hydrolysis of the nitrile to an amide, which in this case would lead to

phthalamide. More commonly, hydrolysis leads to a carboxylic acid. The relative rates of amide

vs. nitrile hydrolysis can be controlled by reaction conditions.[7]

Hydrolysis Pathway

o-Cyanobenzamide

Phthalamic Acid

 H₂O / H⁺ or OH⁻ 
 (Nitrile Hydrolysis)

Phthalic Acid

 H₂O / H⁺ or OH⁻ 
 (Amide Hydrolysis)

Click to download full resolution via product page

Caption: Stepwise hydrolysis of o-cyanobenzamide.

Reduction: Accessing Aminomethyl Scaffolds
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Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce both

functional groups. Critically, LiAlH₄ reduces amides completely to amines by removing the

carbonyl oxygen, a distinct outcome compared to the reduction of esters or ketones which yield

alcohols.[8] The nitrile group is concurrently reduced to a primary amine. This transformation

provides a direct route to 2-(aminomethyl)benzylamine, a useful diamine ligand and building

block.

o-Cyanobenzamide 2-(Aminomethyl)benzylamine
 Full Reduction1) LiAlH₄, THF

2) H₂O workup

Click to download full resolution via product page

Caption: Reduction of o-cyanobenzamide with LiAlH₄.

Cyclization Reactions: Gateway to Heterocyclic Cores
Perhaps the most significant application of o-cyanobenzamide derivatives is in the synthesis of

nitrogen-containing heterocycles. The ortho positioning of the two groups is ideal for

intramolecular cyclization reactions to form five-membered rings. For example, derivatives of o-

cyanobenzamide can be key precursors to substituted isoindolinones, a privileged scaffold in

medicinal chemistry.[9][10] These reactions are often mediated by transition metals which

facilitate C-H activation or other bond-forming steps.
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Caption: General pathway to isoindolinone scaffolds.

Section 4: Recommended Synthesis Protocol
A reliable laboratory-scale synthesis of o-cyanobenzamide involves the controlled partial

hydrolysis of the more readily available o-phthalonitrile. The key to this procedure is using

reaction conditions (e.g., basic hydrogen peroxide) that favor the hydrolysis of only one of the

two nitrile groups.

Experimental Protocol: Synthesis from o-Phthalonitrile
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

12.8 g (0.1 mol) of o-phthalonitrile in 100 mL of dimethyl sulfoxide (DMSO).

Reagent Addition: While stirring at room temperature, add 1.0 g of powdered potassium

carbonate (K₂CO₃). Subsequently, add 11.3 mL of 30% hydrogen peroxide (H₂O₂) dropwise

over 20 minutes. Causality: The base activates the peroxide, forming the hydroperoxide

anion, which is the active nucleophile for the hydrolysis of the nitrile.
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Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor

the reaction progress by TLC (Thin Layer Chromatography), eluting with 1:1 ethyl

acetate/hexane. The product should have a lower Rf than the starting material.

Workup and Isolation: Once the reaction is complete, pour the reaction mixture into 400 mL

of cold water with stirring. A white precipitate will form.

Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with

water (3 x 50 mL) to remove residual DMSO and salts.

Drying: Dry the white solid in a vacuum oven at 60 °C to a constant weight. The product, o-

cyanobenzamide, is typically obtained in high purity (>95%) and good yield.
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Synthesis Workflow

1. Dissolve o-Phthalonitrile
in DMSO

2. Add K₂CO₃ and
dropwise H₂O₂

3. Stir at RT (4-6h)
Monitor by TLC

4. Quench in
Cold Water

5. Vacuum Filter
& Wash with H₂O

6. Dry Product
(o-Cyanobenzamide)

Click to download full resolution via product page

Caption: Experimental workflow for o-cyanobenzamide synthesis.

Section 5: Applications in Drug Development
The true value of o-cyanobenzamide is realized in its application as a strategic precursor in

multi-step syntheses. Its derivatives are instrumental in building the core structures of several

modern therapeutics.
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Case Study: Precursor to the Phthalazinone Core of
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a major class of targeted cancer therapies.

A prominent example is Olaparib, used to treat certain types of ovarian, breast, and prostate

cancers.[11] The central scaffold of Olaparib is a phthalazinone ring system. This heterocycle is

commonly synthesized from 2-carboxybenzaldehyde or related derivatives, which themselves

can be accessed from precursors like o-cyanobenzamide through hydrolysis and further

functionalization. The benzamide moiety provides a handle that is ultimately transformed into

the lactam portion of the phthalazinone core.

Role in Drug Synthesis

o-Cyanobenzamide
(Core Precursor)

Functionalized Benzoic Acid
Derivative

Hydrolysis &
Modification

Phthalazinone Scaffold
Heterocyclization Olaparib

(Final API)
Final Elaboration

Click to download full resolution via product page

Caption: Logical flow from precursor to API.

Section 6: Safety and Handling
As with any active chemical reagent, proper handling of o-cyanobenzamide is essential. It is

classified as hazardous and requires appropriate engineering controls and personal protective

equipment (PPE).

Hazard Summary: o-Cyanobenzamide is harmful if swallowed or in contact with skin and

causes serious eye irritation.[1][3] It may also cause respiratory irritation.[3]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

breathing dust. Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents and strong acids.

Conclusion
o-Cyanobenzamide is more than a simple organic compound; it is a versatile and powerful tool

for chemical innovation. Its value lies in the predictable yet distinct reactivity of its ortho-

disposed nitrile and amide functionalities. From the construction of foundational heterocyclic

cores like isoindolinones to its role in the synthesis of life-saving therapeutics such as Olaparib,

a thorough understanding of its properties is a prerequisite for success. This guide provides the

foundational knowledge necessary for researchers to confidently and effectively incorporate

this strategic building block into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7028433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7028433/
https://www.rsc.org/suppdata/d2/cc/d2cc04917a/d2cc04917a1.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-020-00045
https://www.chemistrysteps.com/amide-reduction-mechanism-by-lialh4/
https://www.researchgate.net/figure/C-H-cyclization-strategies-for-isoindolinone-synthesis_fig1_353765453
https://pmc.ncbi.nlm.nih.gov/articles/PMC8048987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8048987/
https://patents.google.com/patent/US20180057464A1/en
https://patents.google.com/patent/US20180057464A1/en
https://www.benchchem.com/product/b092452#physical-and-chemical-properties-of-o-cyanobenzamide
https://www.benchchem.com/product/b092452#physical-and-chemical-properties-of-o-cyanobenzamide
https://www.benchchem.com/product/b092452#physical-and-chemical-properties-of-o-cyanobenzamide
https://www.benchchem.com/product/b092452#physical-and-chemical-properties-of-o-cyanobenzamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092452?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

